molecular formula C3H6Br2 B12054452 1,3-Dibromo(2-~13~C)propane CAS No. 286013-06-7

1,3-Dibromo(2-~13~C)propane

Cat. No.: B12054452
CAS No.: 286013-06-7
M. Wt: 202.88 g/mol
InChI Key: VEFLKXRACNJHOV-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromopropane-2-13C is an isotopically labeled compound with the molecular formula BrCH2CH213CH2Br. It is a colorless liquid with a sweet odor and is used in various organic synthesis applications. The isotopic labeling with carbon-13 makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromopropane-2-13C can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure the selective incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of 1,3-Dibromopropane-2-13C involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high yields and purity of the isotopically labeled compound. The use of specialized equipment and techniques ensures the efficient production of this compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromopropane-2-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dibromopropane-2-13C involves its participation in various chemical reactions. For example, in reduction reactions, the compound undergoes catalytic reduction to form cyclopropane and propylene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,3-Dibromopropane-2-13C can be compared with other similar compounds such as:

Uniqueness

The uniqueness of 1,3-Dibromopropane-2-13C lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows researchers to trace the compound’s behavior and interactions in various chemical and biological systems .

Properties

CAS No.

286013-06-7

Molecular Formula

C3H6Br2

Molecular Weight

202.88 g/mol

IUPAC Name

1,3-dibromo(213C)propane

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1

InChI Key

VEFLKXRACNJHOV-OUBTZVSYSA-N

Isomeric SMILES

C([13CH2]CBr)Br

Canonical SMILES

C(CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.